2-isonicotinoyl-N-methylhydrazinecarbothioamide

CAS No.: 4406-96-6

Cat. No.: VC2341450

Molecular Formula: C8H10N4OS

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4406-96-6 |

|---|---|

| Molecular Formula | C8H10N4OS |

| Molecular Weight | 210.26 g/mol |

| IUPAC Name | 1-methyl-3-(pyridine-4-carbonylamino)thiourea |

| Standard InChI | InChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,13)(H2,9,12,14) |

| Standard InChI Key | LUNYRIVCWOGWDT-UHFFFAOYSA-N |

| SMILES | CNC(=S)NNC(=O)C1=CC=NC=C1 |

| Canonical SMILES | CNC(=S)NNC(=O)C1=CC=NC=C1 |

Introduction

Chemical Identity and Basic Properties

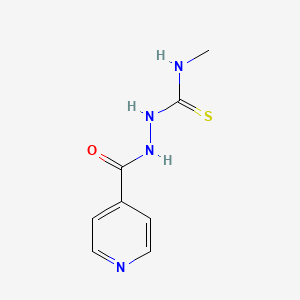

2-Isonicotinoyl-N-methylhydrazinecarbothioamide is an organic compound characterized by a hydrazine backbone with thioamide and isonicotinoyl functional groups. Its structure consists of a pyridine ring connected to a hydrazine moiety through a carbonyl linkage, with a methylthiourea group at the opposite end of the hydrazine.

Fundamental Chemical Properties

Table 1 summarizes the essential chemical properties of 2-isonicotinoyl-N-methylhydrazinecarbothioamide:

| Property | Value |

|---|---|

| CAS Registry Number | 4406-96-6 |

| Molecular Formula | C₈H₁₀N₄OS |

| Molecular Weight | 210.26 g/mol |

| IUPAC Name | 2-isonicotinoyl-N-methylhydrazine-1-carbothioamide |

| SMILES Notation | O=C(NNC(NC)=S)C1=CC=NC=C1 |

| InChI Key | LUNYRIVCWOGWDT-UHFFFAOYSA-N |

| Physical State | Solid |

| Purity (Commercial) | 97% |

2-Isonicotinoyl-N-methylhydrazinecarbothioamide contains several functional groups that contribute to its chemical reactivity and biological properties. The pyridine ring provides a basic nitrogen atom, while the hydrazine linkage offers hydrogen bonding capabilities. Additionally, the thioamide group can participate in various chemical transformations and coordination chemistry with metals .

Structural Characteristics

The structural features of 2-isonicotinoyl-N-methylhydrazinecarbothioamide are fundamental to understanding its chemical behavior and biological activities.

Molecular Structure

The compound possesses a unique combination of functional groups:

-

Pyridine ring (isonicotinoyl moiety): A six-membered aromatic heterocycle with nitrogen at the 4-position

-

Carbonyl group: Connects the pyridine ring to the hydrazine moiety

-

Hydrazine backbone: A key structural element that provides flexibility and hydrogen bonding capabilities

-

Thioamide group: Contains a C=S bond and an N-methyl substituent

This particular arrangement of functional groups allows for multiple hydrogen bonding interactions and potential coordination sites for metal ions, which may contribute to its biological activities and applications in coordination chemistry.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-isonicotinoyl-N-methylhydrazinecarbothioamide, with the most common approach involving the reaction of isonicotinohydrazide (isoniazid) with methyl isothiocyanate.

Standard Synthetic Procedure

The primary synthetic method involves:

-

Reaction of isonicotinohydrazide with methyl isothiocyanate in an aqueous environment

-

The reaction proceeds under mild conditions to form the target compound without requiring harsh reagents or extensive purification steps

This reaction is particularly valuable as it allows for a straightforward approach to synthesizing the compound with good yields and purity.

Optimized Synthesis for Scale-Up

For large-scale production, an optimized synthetic route has been developed as described in patent literature:

-

Reaction of isonicotinohydrazide with methyl isothiocyanate in an aqueous environment

-

The resulting 2-isonicotinoyl-N-methylhydrazinecarbothioamide is then converted under alkaline conditions to 4-methyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

This process can be carried out without intermediate isolations, making it efficient for industrial-scale production

The ability to perform multiple synthetic steps without intermediate purification represents a significant advantage for commercial production, reducing costs and processing time.

| Category | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Hazard Statements and Precautionary Measures

The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Recommended precautionary measures include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety considerations are essential for laboratory personnel and industrial workers who handle this compound in research or manufacturing settings.

Biological Activities and Pharmacological Properties

Although specific biological activity data for 2-isonicotinoyl-N-methylhydrazinecarbothioamide itself is limited in the available literature, insights can be gained from studies on structurally related compounds.

Applications in Chemical Synthesis

One of the most significant applications of 2-isonicotinoyl-N-methylhydrazinecarbothioamide is as a key intermediate in the synthesis of pharmaceutically active compounds.

Synthesis of Triazole Derivatives

2-Isonicotinoyl-N-methylhydrazinecarbothioamide serves as a crucial intermediate in the synthesis of:

-

4-[4-methyl-5-(C₁₋₁₀alkylthio)-4H-1,2,4-triazol-3-yl]pyridines

-

4-[4-methyl-5-(C₅₋₁₀aryl-C₁₋₆alkylthio)-4H-1,2,4-triazol-3-yl]pyridines

The synthetic pathway involves:

-

Ring closure of 2-isonicotinoyl-N-methylhydrazinecarbothioamide under alkaline conditions to form 4-methyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Subsequent alkylation with appropriate alkyl or arylalkyl halides to obtain the target triazole derivatives

Development of Pharmaceutical Compounds

The triazole derivatives synthesized from 2-isonicotinoyl-N-methylhydrazinecarbothioamide have potential applications in the development of:

-

Antagonists of the mGluR5 receptor, which may be useful for treating:

This highlights the significance of 2-isonicotinoyl-N-methylhydrazinecarbothioamide as a building block in medicinal chemistry and pharmaceutical research.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 2-isonicotinoyl-N-methylhydrazinecarbothioamide, it is valuable to compare it with structurally related compounds.

Structural Analogues

Table 3 presents a comparison of 2-isonicotinoyl-N-methylhydrazinecarbothioamide with its phenyl analogue:

| Property | 2-Isonicotinoyl-N-methylhydrazinecarbothioamide | 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide |

|---|---|---|

| CAS Number | 4406-96-6 | 6954-50-3 |

| Molecular Formula | C₈H₁₀N₄OS | C₁₃H₁₂N₄OS |

| Molecular Weight | 210.26 g/mol | 272.33 g/mol |

| Structural Difference | Contains N-methyl group | Contains N-phenyl group |

The replacement of the methyl group with a phenyl group significantly alters the lipophilicity, steric properties, and potentially the biological activities of these compounds .

Metal Complexation Properties

Both 2-isonicotinoyl-N-methylhydrazinecarbothioamide and its analogues can form complexes with transition metals:

-

These compounds can coordinate with metal ions such as copper(II), platinum(II), and palladium(II)

-

The metal complexes may exhibit enhanced biological activities compared to the free ligands

-

The coordination typically involves the nitrogen and sulfur atoms as binding sites

Studies on similar hydrazinecarbothioamide derivatives have shown that their metal complexes can possess interesting biological properties, including antimicrobial and anticancer activities.

| Supplier | Catalog Number | Package Size | Price (as of April 2025) |

|---|---|---|---|

| Aldrich Partner | SY3H6E4158D8-250MG | 250 mg | ₹21,117.13 |

| Aldrich Partner | SY3H6E4158D8-1G | 1 g | ₹31,234.25 |

| AChemBlock | W158120 | Various | Not specified |

The compound is typically available with a purity of approximately 97%, making it suitable for most research applications .

Future Research Directions

Based on the current understanding of 2-isonicotinoyl-N-methylhydrazinecarbothioamide and related compounds, several promising research directions can be identified:

-

Detailed investigation of its antimycobacterial activities, especially against drug-resistant strains

-

Exploration of its metal complexation properties and the biological activities of the resulting complexes

-

Development of more efficient synthetic routes for large-scale production

-

Further modification of its structure to enhance biological activities and pharmacokinetic properties

-

Investigation of its potential applications beyond antimycobacterial research, such as in anticancer and antiviral studies

These research directions could significantly expand our understanding of this compound and potentially lead to valuable therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume